Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate

Protecting Group Strategy Phenol Synthesis Orthogonal Functionalization

This bench-stable, crystalline organotrifluoroborate features a methoxymethoxy (MOM)-protected meta-phenol motif, enabling a unique two-step orthogonal synthetic sequence: first, engage the trifluoroborate handle in Suzuki-Miyaura cross-coupling to construct the biaryl framework; then selectively cleave the MOM group under mild acidic conditions (HCl/MeOH or Amberlyst-15) to reveal the free 3-hydroxybiaryl. Unlike permanently blocked 3-methoxy analogs or unprotected 3-hydroxy variants that risk O-arylation side reactions, this reagent provides non-interchangeable synthetic flexibility essential for medicinal chemistry programs targeting phenol-containing drug candidates. Its indefinite ambient stability supports automated parallel synthesis and high-throughput experimentation workflows.

Molecular Formula C8H9BF3KO2
Molecular Weight 244.06 g/mol
Cat. No. B12282774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Trifluoro[3-(methoxymethoxy)phenyl]borate
Molecular FormulaC8H9BF3KO2
Molecular Weight244.06 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC=C1)OCOC)(F)(F)F.[K+]
InChIInChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
InChIKeyWJCACGHHIDVRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate: Aryl MOM-Protected Organotrifluoroborate Building Block


Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate (CAS 1542163-53-0) is an aryl organotrifluoroborate salt bearing a methoxymethoxy (MOM) protecting group at the meta-position of the phenyl ring . Organotrifluoroborates represent a distinct class of boron nucleophiles that function as air- and moisture-stable surrogates for boronic acids in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions [1]. This compound incorporates the MOM-protected phenol motif as an integral component of its molecular architecture, enabling orthogonal synthetic manipulations that are not accessible with simpler aryl organotrifluoroborates [2].

Why Generic Aryl Trifluoroborates Cannot Substitute for Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate


Generic aryl organotrifluoroborates lack the latent phenolic hydroxyl functionality required for downstream diversification. The MOM group in Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate serves as a protecting group for the meta-phenol moiety . This structural feature confers orthogonal synthetic flexibility: the trifluoroborate handle can be engaged in cross-coupling to construct the biaryl framework, after which the MOM group can be selectively deprotected under mild acidic conditions to reveal the free phenol [1]. Simple analogs such as Potassium (3-methoxyphenyl)trifluoroborate (CAS 438553-44-7) possess a permanent methoxy substituent that cannot be unmasked to a hydroxyl, permanently altering the electronic and hydrogen-bonding profile of the final product . Similarly, unprotected Potassium (3-hydroxyphenyl)trifluoroborate (CAS 871231-45-7) is incompatible with many cross-coupling conditions that require base and may undergo undesired O-arylation or oxidation side reactions [1]. The 3-MOM substitution pattern thus represents a non-interchangeable synthetic asset.

Quantitative Differentiation Evidence: Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate vs. Closest Analogs


Orthogonal Deprotection Capability: MOM-Protected vs. Methoxy-Substituted Trifluoroborates

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate contains a MOM-protected phenol that can be cleaved under mild acidic conditions (e.g., HCl/MeOH or Amberlyst-15) to reveal the free 3-hydroxyphenyl group, while the trifluoroborate moiety remains intact for subsequent coupling [1]. In contrast, Potassium (3-methoxyphenyl)trifluoroborate contains a methyl ether that cannot be deprotected under standard laboratory conditions to yield the phenol . Potassium (3-benzyloxyphenyl)trifluoroborate offers alternative protection but requires hydrogenolysis conditions (H₂, Pd/C) that are incompatible with many functional groups and may reduce double bonds, whereas MOM cleavage proceeds under acid-catalyzed conditions orthogonal to reducible motifs [2].

Protecting Group Strategy Phenol Synthesis Orthogonal Functionalization

Organotrifluoroborate Class Advantages: Stability Compared to Boronic Acids and Esters

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate, as a member of the potassium organotrifluoroborate class, exhibits indefinite stability to air and moisture under ambient storage conditions [1]. This contrasts with the corresponding boronic acid, which is prone to dehydration to form boroxines and oxidative decomposition that alter stoichiometry and compromise coupling yields [2]. Potassium organotrifluoroborates are typically crystalline solids that are bench-stable indefinitely, whereas boronic acids often require refrigeration and must be used promptly after opening to avoid purity degradation . The trifluoroborate moiety also tolerates strong oxidative conditions (e.g., Oxone-mediated oxidation) without decomposition of the carbon-boron bond [3].

Reagent Stability Suzuki-Miyaura Coupling Procurement Reliability

Commercially Available Purity and Batch-to-Batch Consistency

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is commercially available with standard purity of ≥95% (CAS 1542163-53-0), with batch-specific analytical data (NMR, HPLC, or GC) provided by established suppliers . In contrast, the corresponding boronic acid [3-(methoxymethoxy)phenyl]boronic acid is not widely stocked as a standard catalog item from major reagent suppliers, requiring custom synthesis or in-house preparation that introduces additional lead time and quality control variability [1]. The trifluoroborate form offers a validated, off-the-shelf procurement pathway with documented purity and characterization.

Reagent Purity Quality Control Reproducible Synthesis

Alkoxymethyltrifluoroborate Reactivity in Direct Heteroaryl Alkylation

Potassium alkoxymethyltrifluoroborates, a class that includes Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate (wherein the MOM group represents an alkoxymethyl moiety attached to the aryl ring), have been demonstrated to participate in direct alkylation of heteroaryls with yields reaching up to 89% [1]. This class-level reactivity profile establishes the viability of MOM-containing aryltrifluoroborates as competent nucleophilic coupling partners. While direct yield data for this specific compound in a head-to-head comparison with non-MOM-protected analogs are not available in the open literature, the established reactivity of structurally related alkoxymethyltrifluoroborates supports its utility in constructing complex substituted heterocycles [1].

C–C Bond Formation Heterocycle Functionalization Medicinal Chemistry

Priority Procurement Scenarios for Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate


Synthesis of 3-Hydroxybiaryl Pharmacophores via Suzuki-Miyaura Coupling with Post-Coupling Deprotection

This reagent enables a two-step sequence where the MOM-protected aryltrifluoroborate is first coupled to an aryl halide or triflate under standard Suzuki-Miyaura conditions, then the MOM group is cleaved under mild acid catalysis (HCl/MeOH or Amberlyst-15) to reveal the free 3-hydroxybiaryl product [1][2]. This strategy is particularly valuable in medicinal chemistry programs targeting phenol-containing drug candidates (e.g., kinase inhibitors, nuclear receptor modulators, or antibacterial agents) where a free hydroxyl is required for target binding or metabolic stability, but direct use of an unprotected 3-hydroxyphenyltrifluoroborate would risk O-arylation side reactions and reduced yields [3].

Orthogonal Protection Strategies in Complex Molecule Total Synthesis

The MOM group is orthogonal to many other common protecting groups, including silyl ethers (TBS, TIPS), benzyl ethers, and acetals, enabling sequential deprotection steps in complex synthetic sequences [1]. The organotrifluoroborate's stability to air and moisture allows the compound to be carried through multiple synthetic transformations without special handling precautions, unlike boronic acids that require rigorous exclusion of moisture [2]. This property is advantageous in academic and industrial total synthesis efforts where multi-step sequences demand robust intermediates.

High-Throughput Parallel Synthesis and Library Construction for Drug Discovery

The crystalline, bench-stable nature of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate makes it suitable for automated liquid handling and parallel synthesis workflows [1]. Its indefinite ambient stability eliminates concerns about reagent degradation during extended library synthesis campaigns, and its ≥95% commercial purity with batch analytical data supports reproducible outcomes across high-throughput experimentation platforms [2]. The MOM protecting group remains intact during coupling, then can be globally deprotected in a final acid treatment step to generate diverse phenol-functionalized biaryl libraries.

Functional Group-Tolerant Oxidative Elaboration of the Boron Center

Organotrifluoroborates tolerate strong oxidative conditions that would destroy boronic acids or boronate esters, as demonstrated by Molander and Cavalcanti (2011) using Oxone to convert trifluoroborates to phenols or other oxygenated products [1]. Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate can thus be subjected to oxidative transformations while preserving the MOM-protected phenol motif, enabling access to 3-(methoxymethoxy)phenol derivatives that serve as versatile building blocks for further synthetic elaboration [2].

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